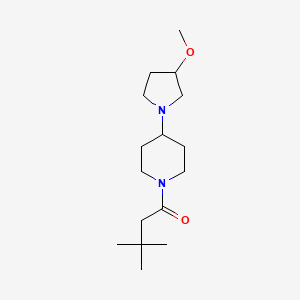

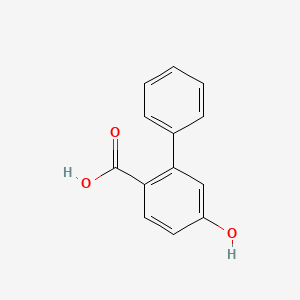

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3,3-dimethylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3,3-dimethylbutan-1-one, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. MPHP is structurally similar to other synthetic cathinones such as alpha-PVP and MDPV, which are known to have stimulant and psychoactive effects.

Scientific Research Applications

Synthesis and Characterization

Synthesis and NMR Spectral Studies : A study by Prakash et al. (2013) described the synthesis of compounds related to 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3,3-dimethylbutan-1-one, focusing on [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiozolidin-4-ones. These compounds were synthesized through the condensation of N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-one thiosemicarbazones with ethyl 2-bromopropionate and characterized using various NMR techniques. Antimicrobial activities were also investigated, showing effectiveness against bacterial and fungal strains (Prakash, Pandiarajan, & Kumar, 2013).

Synthesis of 3-Hydroxy and 3-Amino N-Heterocycles : Sunose et al. (1998) explored the synthesis of 3-hydroxy and 3-amino 2-substituted N-heterocycles, including pyrrolidines and piperidines, from N-sulfonyl heterocyclic enamines under asymmetric epoxidation and dihydroxylation conditions. This process led to the formation of diols and provided a route to 3-amino-2-methoxypyrrolidine derivatives (Sunose, Anderson, Orpen, Gallagher, & Macdonald, 1998).

Antimicrobial and Biological Activities

Selective Killing of Bacterial Persisters : Kim et al. (2011) identified a compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This compound caused persisters to revert to an antibiotic-sensitive state, providing a novel approach to eradicating bacterial persisters (Kim et al., 2011).

Photodynamic Antimicrobial Activity

Enhanced Photodynamic Antimicrobial Activity : Magadla and Nyokong (2020) reported on the synthesis of 1-(2-Methoxyethyl)piperidine substituted Zn phthalocyanine complexes, which were loaded into silica nanoparticles and surface-modified with ampicillin. These conjugates showed significant photodynamic antimicrobial activity, with log reduction values above 9 towards Staphylococcus aureus upon photoactivation, highlighting their potential in antimicrobial applications (Magadla & Nyokong, 2020).

properties

IUPAC Name |

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)11-15(19)17-8-5-13(6-9-17)18-10-7-14(12-18)20-4/h13-14H,5-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCOJAASPUIYHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(CC1)N2CCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2515760.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)

![(5-Chlorothiophen-2-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2515765.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)

![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515774.png)

![4-methoxy-3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2515777.png)